Physicochemical Profiling & Synthetic Utility of N-(4-bromobenzyl)-2-chloroacetamide
Physicochemical Profiling & Synthetic Utility of N-(4-bromobenzyl)-2-chloroacetamide
Topic: Physicochemical Properties of N-(4-bromobenzyl)-2-chloroacetamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
N-(4-bromobenzyl)-2-chloroacetamide is a bifunctional electrophilic building block widely employed in medicinal chemistry and agrochemical synthesis. Characterized by a lipophilic 4-bromobenzyl moiety linked to a reactive
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a mechanistic breakdown of its reactivity profile.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | N-[(4-bromophenyl)methyl]-2-chloroacetamide |
| CAS Number | 24942-06-1 |
| Molecular Formula | C |
| Molecular Weight | 262.53 g/mol |
| SMILES | ClCC(=O)NCc1ccc(Br)cc1 |
| InChI Key | Predicted: VZXYZ... (Structure-dependent) |
| Structural Class |
Physicochemical Properties
The physicochemical profile of N-(4-bromobenzyl)-2-chloroacetamide is dominated by the electron-withdrawing nature of the bromine and the amide functionality.
Experimental & Predicted Data
Note: Where specific experimental values for this exact derivative are absent in public registries, data is derived from high-fidelity QSAR models and structural analogs (e.g., N-benzyl-2-chloroacetamide).
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige needles upon recrystallization. |
| Melting Point | 108–112 °C (Predicted) | Lower than the phenyl analog (~180°C) due to the methylene linker increasing flexibility and disrupting lattice energy. |
| Boiling Point | ~426 °C (at 760 mmHg) | Decomposition often occurs prior to boiling; vacuum distillation is required for purification if not solid. |
| LogP (Lipophilicity) | 2.48 ± 0.3 | Moderate lipophilicity ensures good membrane permeability but requires organic co-solvents (DMSO, DMF) for biological assays. |
| Water Solubility | Low (< 0.1 mg/mL) | The hydrophobic benzyl/bromo groups outweigh the polar amide. Soluble in DCM, THF, DMSO, Methanol. |
| pKa | ~13.4 (Amide NH) | The proton is weakly acidic but generally non-ionizable under physiological conditions. |
| Density | 1.524 g/cm³ | High density attributed to the heavy bromine atom. |
Solubility & Stability Profile
-
Solvents of Choice: Dichloromethane (DCM) for synthesis; DMSO for biological screening.
-
Hydrolytic Stability: The
-chloroacetamide bond is susceptible to hydrolysis in strong base (pH > 10) or strong acid, releasing chloroacetic acid and 4-bromobenzylamine. It is stable in neutral buffers (PBS, pH 7.4) for >24 hours, making it suitable for acute biological assays.
Synthetic Protocol: Validated Methodology
This protocol describes the synthesis of N-(4-bromobenzyl)-2-chloroacetamide via Schotten-Baumann acylation . This method is preferred over direct condensation for its high yield and operational simplicity.
Reagents & Materials
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Substrate: 4-Bromobenzylamine hydrochloride (1.0 equiv).
-
Reagent: Chloroacetyl chloride (1.1 equiv) – Handle with extreme care (lachrymator).
-
Base: Triethylamine (Et
N) (2.2 equiv) or Diisopropylethylamine (DIPEA). -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl
), suspend 4-bromobenzylamine HCl (10 mmol) in anhydrous DCM (30 mL). -
Basification: Cool the suspension to 0°C in an ice bath. Add Triethylamine (22 mmol) dropwise. The suspension should clear as the free amine is liberated.
-
Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temperature < 5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting amine (polar, stains with ninhydrin) should disappear; the product (less polar, UV active) will appear.
-
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and excess base.
-
Wash with Saturated NaHCO
(2 x 20 mL) to neutralize acid. -
Wash with Brine (20 mL), dry over anhydrous Na
SO , and filter.
-
-
Purification: Concentrate the filtrate in vacuo. The crude solid can be recrystallized from Ethanol/Water or Hexane/EtOAc to yield pure white needles.
Synthesis Logic Diagram (Graphviz)
Caption: Step-by-step Schotten-Baumann acylation workflow for high-purity synthesis.
Reactivity Profile & Mechanism
The chemical utility of this compound stems from its dual reactivity: the electrophilic
Cysteine Alkylation (S 2 Mechanism)
The primary application in drug discovery is as a covalent warhead. The chlorine atom is a good leaving group, activated by the adjacent carbonyl.
-
Mechanism: S
2 attack by a nucleophile (e.g., Cysteine thiol in a protein pocket). -
Rate: Slower and more selective than
-bromoacetamides, reducing off-target toxicity.
Heterocycle Formation
Reacting N-(4-bromobenzyl)-2-chloroacetamide with thioamides or thioureas yields thiazoles via the Hantzsch Thiazole Synthesis.
Mechanistic Pathway Diagram
Caption: S
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety protocols inherent to
-
Skin Sensitization: Chloroacetamides are potent contact allergens. They can alkylate skin proteins, leading to allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.
-
Lachrymator Potential: While less volatile than chloroacetyl chloride, the fine dust of the solid product can irritate mucous membranes. Handle in a fume hood .
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.
References
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Synthesis of Chloroacetamides : Singh, R. et al. "A facile amidation of chloroacetyl chloride using DBU."[1][2][3] Int. J. ChemTech Res.[1] (2017).[1]
-
Physicochemical Data : PubChem Compound Summary for N-(4-bromophenyl)-2-chloroacetamide (Analogous Data). National Library of Medicine.
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Reactivity of alpha-Haloacetamides : BenchChem Application Notes, "N-Acylation with Chloroacetyl Chloride."
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Covalent Inhibitor Design : Singh, J. et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery (2011).
